(4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic molecule belonging to the oxazole family. This compound is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with a 4-chlorobenzylidene group at the 4-position and a 4-methoxyphenyl group at the 2-position. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves an aldol condensation reaction. This process typically starts with the reaction of 4-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions to form the intermediate chalcone.
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Cyclization: : The intermediate chalcone then undergoes cyclization with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. This step forms the oxazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group or further oxidation to a carboxyl group.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-(4-chlorobenzylidene)-2-(4-hydroxyphenyl)-1,3-oxazol-5(4H)-one.
Reduction: Formation of 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one.
Substitution: Formation of 4-(4-substituted benzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and anticancer activities. Its interactions with specific enzymes and receptors in the body could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It can also serve as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-fluorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-methylbenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
Compared to its analogs, (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its interactions with biological targets, potentially leading to more potent biological effects.
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO3/c1-21-14-8-4-12(5-9-14)16-19-15(17(20)22-16)10-11-2-6-13(18)7-3-11/h2-10H,1H3/b15-10- |
InChI Key |
WTMKRLKOVMHLPY-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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